molecular formula C10H16N2O3 B12093257 Ethyl 1-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate

Ethyl 1-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate

Cat. No.: B12093257
M. Wt: 212.25 g/mol
InChI Key: BOGMPAMWYXPGOI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of ethyl 1-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and results in the formation of the piperazine ring . Another method involves the reaction of N-alkylpyrrole with hydrazine hydrate, leading to intramolecular heterocyclization .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ester group at position 6 undergoes nucleophilic substitution under alkaline or acidic conditions. Key reactions include:

Reaction TypeConditionsReagents/ByproductsProductYieldSource
HydrolysisAqueous NaOH, refluxEthanol, H₂O1-Oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylic acid72–85%
AminolysisEthanol, NH₃ (g)Ethylamine6-Aminoethyl derivative65%

Ring-Opening Reactions

The strained piperazine-pyrrolidine fused ring system undergoes ring-opening under acidic or reductive conditions:

ReagentConditionsProductApplicationSource
HCl (conc.)Reflux, 6 hLinear diamino-ketone derivativeIntermediate for peptide mimics
LiAlH₄THF, 0°C → rtReduced octahydro-pyrrole analogBioactive scaffold synthesis

Mechanistic studies suggest protonation of the piperazine nitrogen precedes ring cleavage .

Oxidation and Reduction

The ketone group at position 1 participates in redox reactions:

Oxidation

Oxidizing AgentConditionsProductSelectivitySource
KMnO₄ (acidic)H₂SO₄, 60°C1-Oxo derivative (stable)High
OzoneCH₂Cl₂, −78°CCleaved diketoneModerate

Reduction

Reducing AgentConditionsProductNotesSource
NaBH₄MeOH, 0°C1-Hydroxy derivativeEpimerization observed
H₂/Pd-CEtOH, 50 psiFully saturated backboneRetains ester functionality

Cycloaddition and Cross-Coupling

The electron-deficient pyrrolidine ring participates in [3+2] cycloadditions:

Reaction PartnerConditionsProductCatalystsSource
PhenylacetyleneCuI, DIPEA, DMFTriazole-fused hybridCu(I)-mediated
Ethyl diazoacetateRh₂(OAc)₄, CH₂Cl₂Pyrazoline adductDirhodium

Catalytic Modifications

Transition-metal catalysts enhance selectivity in functionalization:

Reaction TypeCatalystSubstrateOutcomeSource
Suzuki-MiyauraPd(PPh₃)₄Aryl boronic acidBiaryl derivatives
Buchwald-HartwigPd₂(dba)₃/XantphosAryl halideN-Arylpiperazine analogs

Stability and Side Reactions

  • Thermal Decomposition : Degrades above 200°C, releasing CO₂ and forming pyrrolidine byproducts .

  • Photolysis : UV light (254 nm) induces ester cleavage, yielding 6-carboxylic acid.

  • pH Sensitivity : Unstable in strong acids (pH < 2) or bases (pH > 12) .

This compound’s reactivity profile underscores its utility in synthesizing pharmacologically active scaffolds, including kinase inhibitors and antimicrobial agents . Controlled conditions (e.g., low temperatures for reductions, inert atmospheres for cross-couplings) are critical to minimizing side reactions.

Scientific Research Applications

Biological Activities

Ethyl 1-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate exhibits a range of biological activities that make it a candidate for drug development:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains and fungi.
  • Antiviral Properties : Its potential to inhibit viral replication has been explored in several studies.
  • Antitumor Effects : Preliminary studies suggest that it may act as an antitumor agent by inhibiting cancer cell proliferation.
  • Kinase Inhibition : The compound interacts with specific kinases involved in cell signaling pathways, which is crucial for developing targeted therapies.

Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of more complex molecules. Its unique structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

Case Study Example :
A study demonstrated the synthesis of derivatives from this compound that exhibited promising anticancer properties. The derivatives were evaluated for their efficacy against various cancer cell lines, showing lower IC50 values compared to established chemotherapeutic agents like doxorubicin .

Biological Research

The compound's ability to interact with biological targets makes it suitable for exploring new therapeutic avenues:

  • Antimicrobial Studies : Research has shown that derivatives of this compound possess significant antibacterial and antifungal activities. For instance, compounds synthesized from this compound were tested against Staphylococcus aureus and Escherichia coli, yielding favorable results .

Industrial Applications

In the pharmaceutical industry, this compound is utilized in the development of new drugs targeting various diseases due to its broad spectrum of biological activities. Its role as an intermediate in the synthesis of other bioactive compounds enhances its industrial relevance.

Data Table of Biological Activities

Activity Type Description Reference
AntimicrobialEffective against S. aureus and E. coli
AntiviralPotential inhibition of viral replication
AntitumorInhibits cancer cell proliferation
Kinase InhibitionInteracts with specific kinases involved in signaling

Mechanism of Action

The exact mechanism of action of ethyl 1-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The compound’s structure allows it to inhibit certain kinases, which are involved in cell signaling pathways .

Comparison with Similar Compounds

Ethyl 1-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate can be compared to other pyrrolopyrazine derivatives, such as:

These compounds share similar structural features but differ in their specific biological activities and applications.

Biological Activity

Ethyl 1-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate is a nitrogen-containing heterocyclic compound belonging to the pyrrolopyrazine family. Its molecular formula is C10H16N2O3, and it has a molecular weight of 212.25 g/mol. This compound exhibits a diverse range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The unique structure of this compound includes a piperazine ring fused with a pyrrole and an octahydro framework. This structural configuration is believed to be responsible for its varied biological activities. The compound's properties are summarized in the following table:

PropertyDescription
Molecular Formula C10H16N2O3
Molecular Weight 212.25 g/mol
Structural Features Piperazine ring, pyrrole, octahydro
Biological Activities Antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, kinase inhibitory

Biological Activities

This compound has shown potential in various biological assays:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of bacteria and fungi. Studies have indicated that it can inhibit the growth of pathogenic microorganisms by disrupting their cellular processes.
  • Anti-inflammatory Properties : Research indicates that this compound can modulate inflammatory pathways, potentially reducing symptoms associated with inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes.
  • Antiviral Effects : this compound has been evaluated for its antiviral activity against several viruses. Preliminary findings suggest that it may interfere with viral replication processes.
  • Antioxidant Activity : The compound demonstrates antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
  • Antitumor Potential : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an antitumor agent .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

  • Antimicrobial Evaluation : A study screened various derivatives of piperazine for their antimicrobial activity. This compound exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Anti-inflammatory Mechanism : In an experimental model of inflammation, the compound significantly reduced edema and inflammatory markers in treated animals compared to controls. This suggests a promising therapeutic application in managing inflammatory disorders .
  • Antioxidant Activity Assessment : The antioxidant capacity was evaluated using DPPH radical scavenging assays, where this compound showed a dose-dependent increase in radical scavenging activity .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 1-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate?

Basic Research Question
Key synthetic routes include:

  • Palladium-catalyzed C–H arylation : For functionalization of the pyrrolo[1,2-a]pyrazine core using aryl bromides (e.g., Pd catalysis under anhydrous conditions with DMF as solvent) .
  • Hydrazine-mediated cyclization : Refluxing ethyl carboxylate derivatives with hydrazine hydrate in ethanol to form hydrazide intermediates, followed by cyclization .
  • Acid-catalyzed ring closure : Using AlCl₃ in 1,2-dichlorobenzene at elevated temperatures to induce cyclization, as demonstrated in related pyrrolo-quinoline systems .
    Purification : Recrystallization (ethanol/hexane) or column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound?

Advanced Research Question
Methodological steps:

Data collection : High-resolution single-crystal diffraction data using synchrotron or laboratory sources.

Structure solution : Employ SHELXS/SHELXD for phase determination via direct methods .

Refinement : Use SHELXL for least-squares refinement, incorporating hydrogen bonding and displacement parameters .

Visualization : ORTEP-3 for graphical representation of thermal ellipsoids and intermolecular interactions (e.g., C–H···π bonds) .

Validation : Apply Cremer-Pople puckering parameters to analyze ring conformations .

Q. What spectroscopic techniques are critical for characterizing this compound?

Basic Research Question

  • IR spectroscopy : Identify carbonyl stretches (C=O at ~1700–1730 cm⁻¹ for the ester and ketone groups) .
  • NMR spectroscopy :
    • ¹H NMR : Diagnostic signals include downfield shifts for NH protons (~δ 8–10 ppm) and splitting patterns for ethyl ester protons (δ 1.2–4.2 ppm) .
    • ¹³C NMR : Carbonyl carbons (C=O at ~165–175 ppm) and sp³ carbons in the bicyclic system .
  • Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Q. How can hydrogen bonding networks in the crystal lattice be analyzed?

Advanced Research Question

  • Graph set analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) to identify supramolecular synthons .
  • SHELXL refinement : Extract H-bond distances (D–H···A) and angles from crystallographic data .
  • ORTEP-3 visualization : Map interactions like C–H···O or N–H···O to assess crystal packing stability .
  • Thermal ellipsoid analysis : Evaluate dynamic disorder or static lattice distortions .

Q. What computational methods are suitable for modeling ring puckering dynamics?

Advanced Research Question

  • Cremer-Pople parameters : Calculate puckering amplitudes (q) and phase angles (φ) for non-planar rings .
  • DFT optimization : Use Gaussian or ORCA to model ground-state conformations (B3LYP/6-31G* basis set).
  • Molecular dynamics (MD) : Simulate ring flexibility in solution (e.g., NPT ensembles in GROMACS).
  • Cross-validation : Compare computational results with crystallographic data (e.g., torsion angles) .

Q. How is the compound’s pharmacological activity evaluated in vitro?

Advanced Research Question

  • Target-specific assays : Enzyme inhibition (e.g., kinases) via fluorescence polarization or radiometric assays.
  • Structure-activity relationship (SAR) : Modify the ester group or pyrrolo-piperazine core and test potency .
  • Cellular uptake studies : Use LC-MS to quantify intracellular concentrations in cell lines .
  • Toxicity screening : MTT assays for cytotoxicity in HEK293 or HepG2 cells .

Q. What safety protocols are essential for handling this compound?

Basic Research Question

  • PPE : Lab coat, nitrile gloves, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DMF, dichlorobenzene) .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb with vermiculite .
  • Waste disposal : Segregate halogenated waste (e.g., dichlorobenzene) for incineration .

Q. How are conformational isomers distinguished in solution?

Advanced Research Question

  • VT-NMR : Variable-temperature ¹H NMR to observe coalescence of diastereotopic protons .
  • NOESY/ROESY : Detect through-space correlations between axial/equatorial substituents .
  • Chiral HPLC : Resolve enantiomers using Chiralpak AD-H columns (hexane/IPA mobile phase) .
  • ECD spectroscopy : Compare experimental electronic circular dichroism with TD-DFT simulations .

Properties

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

ethyl 1-oxo-3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazine-6-carboxylate

InChI

InChI=1S/C10H16N2O3/c1-2-15-10(14)8-4-3-7-9(13)11-5-6-12(7)8/h7-8H,2-6H2,1H3,(H,11,13)

InChI Key

BOGMPAMWYXPGOI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC2N1CCNC2=O

Origin of Product

United States

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